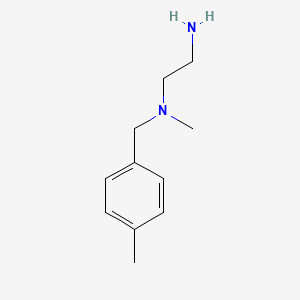

![molecular formula C13H21N3O B3207568 3-amino-N-[2-(diethylamino)ethyl]benzamide CAS No. 104458-37-9](/img/structure/B3207568.png)

3-amino-N-[2-(diethylamino)ethyl]benzamide

Übersicht

Beschreibung

3-amino-N-[2-(diethylamino)ethyl]benzamide is a biochemical used for proteomics research . It has a molecular weight of 235.33 .

Synthesis Analysis

The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Its InChI Code is 1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17) .

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

3-amino-N-[2-(diethylamino)ethyl]benzamide has been investigated for its cardiac electrophysiological activity. It is comparable to sematilide, a potent selective class III agent used in clinical trials, indicating its potential in treating arrhythmias (Morgan et al., 1990).

Synthesis in Green Chemistry

This compound has been synthesized efficiently in high yields, showcasing its importance in green chemistry. The synthesis involves a three-component reaction, highlighting its versatility in chemical synthesis (Sabbaghan & Hossaini, 2012).

Mass Spectrometry and Fragmentation

In mass spectrometry, derivatives of N-linked glycans prepared from this compound have been analyzed, providing insights into the fragmentation patterns of glycans, crucial for biochemical research (Harvey, 2000).

Antibacterial Activity and Computational Study

Its complex, synthesized through ion-associate reactions, has been characterized and examined for antibacterial activity. Computational studies using density functional theory also provide insights into its structural and electronic characteristics (Mostafa et al., 2023).

Neuroleptic Activity

The compound has been utilized in the synthesis of potential neuroleptics, indicating its relevance in the development of drugs for treating psychosis (Iwanami et al., 1981).

Melanoma Cytotoxicity

It has been used in the synthesis of radioiodinated benzamides, which show selective action against melanotic melanoma, suggesting its potential in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Supramolecular Chemistry

The compound has been used in the synthesis of supramolecular microtubes, demonstrating its utility in the field of materials science and nanotechnology (Frank et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that the compound has reactive amino groups and polymerizable ethylene groups , which may interact with various biological targets.

Biochemical Pathways

The compound’s structure suggests it may be involved in reactions with bioactive molecules and/or organic molecules .

Result of Action

A study has shown that a complex formed by a similar compound, 4-amino-n-[2-(diethylamino)ethyl]benzamide, exhibited good activity against certain gram-positive bacteria and yeast .

Biochemische Analyse

Biochemical Properties

It has been synthesized in the form of a complex with tetraphenylborate, which was characterized by several physicochemical methods . The formation of this complex is crucial to understanding the interactions between bioactive molecules and receptors .

Cellular Effects

The tetraphenylborate complex has shown good activity against both Gram-positive bacteria and yeast, including S. aureus ATCC 29,213, B. subtilis ATCC 10400, and Candida albicans ATCC 10231 .

Molecular Mechanism

The tetraphenylborate complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .

Eigenschaften

IUPAC Name |

3-amino-N-[2-(diethylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGFDYHTOKACDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3207533.png)

![Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate](/img/structure/B3207539.png)

![Ethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B3207556.png)